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Compound of Interest

Compound Name: Anhalamine hydrochloride

Cat. No.: B15490126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of available spectroscopic data for anhalamine and

its hydrochloride salt. Anhalamine is a naturally occurring psychoactive alkaloid found in certain

cacti, and its hydrochloride salt is a common form for handling and research. Understanding

the spectroscopic characteristics of this compound is crucial for its identification,

characterization, and quality control in research and drug development. This document

compiles available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of specific

experimental data for anhalamine hydrochloride, this guide includes data for the free base,

anhalamine, and predicted data for the hydrochloride salt where noted. Generalized

experimental protocols for the spectroscopic analysis of alkaloids are also provided.

Chemical Structure
Anhalamine

IUPAC Name: 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol

Molecular Formula: C₁₁H₁₅NO₃

Molecular Weight: 209.24 g/mol
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Anhalamine Hydrochloride

Molecular Formula: C₁₁H₁₆ClNO₃

Molecular Weight: 245.70 g/mol

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR or ¹³C NMR data specifically for anhalamine hydrochloride has

been identified in publicly available literature. The data presented below is for the free base,

anhalamine. The protonation of the nitrogen atom in the hydrochloride salt is expected to

induce downfield shifts in the chemical shifts of nearby protons and carbons.

Table 1: ¹H NMR Spectroscopic Data of Anhalamine (Free Base)

Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-5 6.54 s -

OCH₃-6 3.84 s -

OCH₃-7 3.82 s -

H-1 ~3.9-4.0 m -

H-3 ~3.1-3.2 t ~6.0

| H-4 | ~2.7-2.8 | t | ~6.0 |

Table 2: ¹³C NMR Spectroscopic Data of Anhalamine (Free Base)
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Carbon Chemical Shift (ppm)

C-8a ~145.5

C-6 ~145.2

C-7 ~140.8

C-4a ~125.1

C-8 ~115.6

C-5 ~109.8

OCH₃-6 ~56.1

OCH₃-7 ~55.9

C-1 ~50.2

C-3 ~41.5

| C-4 | ~28.9 |

Note: The chemical shifts are approximate and can vary depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
Specific experimental IR data for anhalamine hydrochloride is not readily available. The data

below is for the free base, anhalamine. The IR spectrum of anhalamine hydrochloride would

be expected to show a broad absorption band in the 2400-3200 cm⁻¹ region, characteristic of

the N-H⁺ stretching vibration of an amine salt.

Table 3: IR Absorption Bands of Anhalamine (Free Base)
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3600 Broad O-H stretch (phenolic)

~3300-3400 Medium N-H stretch

~2800-3000 Medium-Strong
C-H stretch (aliphatic and

aromatic)

~1600, ~1500 Medium-Strong Aromatic C=C stretch

~1200-1300 Strong C-O stretch (aryl ether)

| ~1000-1100 | Strong | C-O stretch (methoxy) |

Mass Spectrometry (MS)
The following table presents predicted mass-to-charge ratios (m/z) for various adducts of

anhalamine hydrochloride.

Table 4: Predicted Mass Spectrometry Data for Anhalamine Hydrochloride

Adduct Predicted m/z

[M+H]⁺ 210.1125

[M+Na]⁺ 232.0944

[M-H]⁻ 208.0979

[M+NH₄]⁺ 227.1390

| [M+K]⁺ | 248.0684 |

Data obtained from PubChem.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for anhalamine
hydrochloride are not available. The following are generalized protocols for the analysis of
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tetrahydroisoquinoline alkaloids and their hydrochloride salts.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated

solvent (e.g., DMSO-d₆, D₂O, or CD₃OD for hydrochloride salts; CDCl₃ for the free base).

Transfer the solution to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 12-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired FID. Reference the spectra to the residual solvent peak or an internal standard

(e.g., TMS).
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IR Spectroscopy
Sample Preparation (for hydrochloride salt):

KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin,

transparent pellet using a hydraulic press.

ATR Method: Place a small amount of the solid sample directly onto the ATR crystal and

apply pressure to ensure good contact.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment (or the clean ATR

crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a

small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or

atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer (e.g.,

quadrupole, time-of-flight (TOF), or Orbitrap).

Data Acquisition (ESI-MS):

Ionization Mode: Positive ion mode is typically used for alkaloids.
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Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

Drying Gas Temperature: 250-350 °C.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the

protonated molecule ([M+H]⁺) using collision-induced dissociation (CID) and analyze the

resulting fragment ions.

Visualization of Experimental Workflow
As specific experimental workflows for anhalamine hydrochloride were not found, a

generalized workflow for the spectroscopic analysis of an alkaloid hydrochloride salt is

presented below.
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Caption: Generalized workflow for the spectroscopic analysis of an alkaloid hydrochloride salt.

Conclusion
This technical guide summarizes the currently available spectroscopic data for anhalamine and

its hydrochloride salt. While experimental data for the free base is accessible, there is a notable

lack of published experimental NMR and IR data specifically for anhalamine hydrochloride.

The provided generalized protocols offer a starting point for researchers aiming to acquire this

data. Further experimental work is required to fully characterize the spectroscopic properties of

anhalamine hydrochloride, which will be invaluable for future research and development

involving this compound.

To cite this document: BenchChem. [Spectroscopic Profile of Anhalamine Hydrochloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15490126#spectroscopic-data-nmr-ir-ms-of-
anhalamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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